(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H28N8O2 and its molecular weight is 448.531. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research on pyridine derivatives, including compounds structurally similar to the given chemical, has demonstrated variable and modest antimicrobial activity against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Agent Development
- A compound named Epimidin, structurally related to the given chemical, has been identified as a promising new anticonvulsant drug candidate. The development and validation of an HPLC method for determining related substances highlight its significance in pharmaceutical research (Severina et al., 2021).
Pharmacokinetics Study
- The pharmacokinetics, including metabolism and excretion of a dipeptidyl peptidase inhibitor closely related to the compound , was examined in rats, dogs, and humans, offering insights into its elimination process and potential therapeutic applications (Sharma et al., 2012).
5-HT2 Antagonist Activity
- Investigations into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share a structural relationship with the compound, have shown potent 5-HT2 antagonist activity, indicating potential applications in neuropsychiatric disorder treatments (Watanabe et al., 1992).
PET Imaging Agent for Parkinson's Disease
- The synthesis of a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease demonstrates the compound's relevance in the development of diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Chemical Synthesis and Characterization
- A novel synthesis method for 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine from malononitrile, 4-methoxybenzaldehyde, and piperidine highlights the chemical versatility and potential for generating diverse bioactive compounds (Feng, 2011).
Mechanism of Action
Target of Action
Similar compounds with 1,2,4-triazole and piperazine structures have been studied for their anticancer properties . These compounds often target enzymes or proteins that are crucial for cancer cell survival and proliferation.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to cytotoxic effects on cancer cells . The interaction often involves the formation of hydrogen bonds with the target, which can disrupt its normal function and lead to cell death .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell growth and proliferation, leading to cytotoxic effects on cancer cells .
Pharmacokinetics
Compounds with similar structures often have good solubility and bioavailability due to the presence of nitrogen atoms in their structure .
Biochemical Analysis
Biochemical Properties
It is known that similar 1,2,4-triazole derivatives have shown inhibitory activities against certain cancer cell lines .
Cellular Effects
In cellular environments, (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone has been observed to exhibit cytotoxic activities against certain cancer cell lines . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O2/c1-33-20-4-2-3-19(13-20)28-9-11-30(12-10-28)23(32)18-5-7-29(8-6-18)21-14-22(26-16-25-21)31-17-24-15-27-31/h2-4,13-18H,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOOMEABKJFESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.